1-(5-Bromopyridin-2-YL)piperidin-4-one
Description
Significance of Nitrogen Heterocycles in Organic Synthesis and Medicinal Chemistry Scaffolds
Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom in addition to carbon atoms. Among the vast array of such compounds, pyridine (B92270) and piperidine (B6355638) rings are fundamental scaffolds in the fields of organic synthesis and medicinal chemistry. Pyridine, an aromatic six-membered ring, is a key structural motif found in numerous pharmaceuticals and bioactive molecules. Its nitrogen atom can act as a hydrogen bond acceptor, which is crucial for molecular recognition at biological targets. The pyridine ring system is present in a wide range of FDA-approved drugs, including those for cancer, central nervous system disorders, and infectious diseases.
Piperidine, the saturated counterpart to pyridine, is one of the most prevalent nitrogen heterocycles in drug design. Its three-dimensional, chair-like conformation allows for the precise spatial arrangement of substituents, which can significantly influence a molecule's binding affinity and selectivity for its target receptor. Piperidine and its derivatives are integral components of therapeutic agents, valued for their favorable physicochemical properties and metabolic stability. The versatility of these rings makes them indispensable building blocks for chemists creating novel molecular architectures with specific biological functions.
The 1-(5-Bromopyridin-2-YL)piperidin-4-one Scaffold: Core Structure and Research Relevance
The compound this compound incorporates both the pyridine and piperidine heterocycles into a single, synthetically valuable scaffold. Its core structure consists of a piperidin-4-one ring attached at its nitrogen atom to the second position of a 5-bromopyridine ring.
This specific arrangement has significant research relevance for several reasons:
Hybrid Scaffold : It combines the electronic properties of an aromatic pyridine ring with the conformational flexibility of a saturated piperidine ring.
Versatile Functionality : The ketone group at the 4-position of the piperidine ring is a key functional handle. It can be readily transformed into other groups (e.g., amines, alcohols, alkenes) through reactions like reductive amination or Wittig reactions, allowing for the introduction of diverse substituents.
Site for Modification : The bromine atom on the pyridine ring serves as a crucial site for further chemical elaboration. It is particularly amenable to transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling the formation of carbon-carbon or carbon-nitrogen bonds. This allows for the systematic modification of the molecule to explore structure-activity relationships (SAR) in drug discovery programs.
Due to these features, this compound is not typically an end-product itself but rather a highly valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Structure
3D Structure
Properties
CAS No. |
1016837-36-7 |
|---|---|
Molecular Formula |
C10H11BrN2O |
Molecular Weight |
255.11 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)piperidin-4-one |
InChI |
InChI=1S/C10H11BrN2O/c11-8-1-2-10(12-7-8)13-5-3-9(14)4-6-13/h1-2,7H,3-6H2 |
InChI Key |
QXJXKIOWKTVJRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
Chemical Properties of 1 5 Bromopyridin 2 Yl Piperidin 4 One
Physical Properties
The basic physical and chemical identifiers for this compound are summarized in the table below. The boiling point, density, and pKa are predicted values based on computational models.
| Property | Value |
| CAS Number | 1016837-36-7 |
| Molecular Formula | C₁₀H₁₁BrN₂O |
| Molecular Weight | 255.11 g/mol |
| Boiling Point | 391.6 ± 42.0 °C (Predicted) |
| Density | 1.522 ± 0.06 g/cm³ (Predicted) |
| pKa | 5.75 ± 0.29 (Predicted) |
This interactive table provides key physical data for this compound.
Spectral Data
Detailed experimental spectral data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound are not widely available in public scientific literature. Such data would typically be generated by researchers synthesizing the compound and reported in specific patents or publications detailing its use. However, the expected spectral features would include:
¹H NMR : Signals corresponding to the three distinct protons on the bromopyridine ring and signals for the protons on the piperidinone ring, likely showing characteristic chemical shifts for protons adjacent to the nitrogen and the carbonyl group.
¹³C NMR : Resonances for the ten carbon atoms in the molecule, including a signal for the carbonyl carbon (C=O) at a downfield chemical shift (typically >200 ppm) and signals for the carbons of the two heterocyclic rings.
Mass Spectrometry : A molecular ion peak corresponding to the compound's molecular weight (255.11 g/mol ), which would exhibit a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity peaks for ⁷⁹Br and ⁸¹Br isotopes).
Precursor Chemistry and Key Synthetic Intermediates in the Preparation of 1 5 Bromopyridin 2 Yl Piperidin 4 One
Brominated Pyridine (B92270) Derivatives as Starting Materials
The selection of an appropriately substituted pyridine precursor is critical for the successful synthesis of the target compound. The starting material must contain a bromine atom at the 5-position, which remains in the final product, and a suitable leaving group at the 2-position to facilitate the coupling reaction with the piperidine (B6355638) moiety.
2,5-Dibromopyridine (B19318) stands out as the most common and logical starting material for this synthesis. Its preparation is well-documented and can be achieved on a scalable level, typically starting from 2-aminopyridine (B139424). heteroletters.orggoogle.com The synthesis involves a two-step process:
Bromination of 2-aminopyridine: The initial step is the regioselective bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine (B118841). This is an electrophilic aromatic substitution where the amino group directs the incoming bromine to the 5-position. Various brominating agents can be employed for this transformation. heteroletters.org
Sandmeyer Reaction: The amino group of 2-amino-5-bromopyridine is then converted into a diazonium salt, which is subsequently displaced by a bromide ion in a Sandmeyer-type reaction to afford 2,5-dibromopyridine. heteroletters.orggoogle.com This step is crucial for installing the second bromine atom at the C-2 position, which will act as the leaving group in the subsequent coupling step.
The table below summarizes various reaction conditions for the synthesis of the 2,5-dibromopyridine precursor.
| Step | Starting Material | Reagents | Solvent | Key Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Bromination | 2-Aminopyridine | N-Bromosuccinimide (NBS) | Acetonitrile | Reaction at 25-30°C | 90% | heteroletters.org |
| Bromination | 2-Acetylaminopyridine | Liquid Bromine (Br₂) | Acetic Acid | Reaction at 45-55°C followed by hydrolysis with NaOH | ~65% | google.com |
| Sandmeyer Reaction | 2-Amino-5-bromopyridine | 1. HBr, NaNO₂ 2. Liquid Bromine (Br₂) | Water | Diazotization at low temperature, followed by treatment with Br₂ | 93% | heteroletters.org |
| Sandmeyer Reaction | 2-Amino-5-bromopyridine | 1. HBr, NaNO₂ 2. Cuprous Bromide (CuBr) | Water | Diazotization at -5 to 15°C | ~60% | google.com |
The reactivity of the resulting 2,5-dibromopyridine is dictated by the electronic properties of the pyridine ring. The nitrogen atom withdraws electron density, making the C-2 and C-4 positions particularly susceptible to nucleophilic attack. chemsrc.com This inherent reactivity allows for a regioselective substitution of the bromine atom at the C-2 position, while the C-5 bromine remains intact.
Piperidin-4-one Precursors and Their Functionalization
Piperidin-4-one and its derivatives are versatile intermediates in the synthesis of numerous pharmaceutical compounds. researchgate.netchemrevlett.comnih.gov For the preparation of 1-(5-bromopyridin-2-yl)piperidin-4-one, the piperidin-4-one moiety provides the core structure and the necessary secondary amine for coupling with the pyridine ring.
The most common precursors used in this context are:
Piperidin-4-one hydrochloride: This salt form is commercially available and can be used directly in the coupling reaction. The hydrochloride is typically neutralized in situ using a base to liberate the free secondary amine required for the nucleophilic attack.
tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone): This is a protected form of piperidin-4-one, where the nitrogen atom is functionalized with a tert-butoxycarbonyl (Boc) group. nih.gov The use of this precursor requires a two-step process: deprotection to reveal the secondary amine, followed by the coupling reaction. This approach is often favored in multi-step syntheses to avoid undesired reactions involving the piperidine nitrogen. beilstein-journals.org
The key "functionalization" of the piperidin-4-one precursor is the strategic use of the N-Boc protecting group. This strategy is essential for controlling the reactivity of the piperidine nitrogen. The Boc group ensures that the nitrogen atom does not interfere with other planned chemical transformations and allows for its selective deprotection at the appropriate stage of the synthesis.
Advanced Synthetic Intermediates and Protecting Group Strategies
The formation of the target compound is achieved through the creation of a C-N bond between the two primary precursors. The reaction capitalizes on the high electrophilicity of the C-2 position of 2,5-dibromopyridine.
Nucleophilic Aromatic Substitution (SNA_r): The most direct route involves a nucleophilic aromatic substitution reaction where the secondary amine of piperidin-4-one attacks the C-2 position of 2,5-dibromopyridine, displacing the bromide ion. This reaction is typically performed in the presence of a base to neutralize the hydrogen bromide generated during the reaction and to ensure the piperidine nitrogen remains nucleophilic.
An alternative, though related, pathway could involve the initial synthesis of an alcohol intermediate, 1-(5-bromopyridin-2-yl)piperidin-4-ol (B114847) . This intermediate can be formed by coupling 2,5-dibromopyridine with piperidin-4-ol. chemicalbook.com This alcohol is considered an advanced synthetic intermediate, which can then be oxidized to the desired ketone, this compound, using standard oxidizing agents like Dess-Martin periodinane or via a Swern oxidation. researchgate.net
Protecting Group Strategies: The use of protecting groups is a cornerstone of modern organic synthesis, preventing unwanted side reactions of sensitive functional groups. beilstein-journals.org In the synthesis of this compound, the primary focus is on the protection of the piperidine nitrogen. The tert-butoxycarbonyl (Boc) group is the most commonly employed protecting group for this purpose due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.
The general strategy involves:
Protection: If starting with piperidin-4-one, the nitrogen is protected using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).
Deprotection: Prior to the coupling step with the brominated pyridine, the Boc group is removed using an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. nih.gov
Coupling: The newly liberated secondary amine is then reacted with 2,5-dibromopyridine to form the final product.
The table below details common protecting groups relevant to this synthetic context.
| Protecting Group | Abbreviation | Reagent for Introduction | Conditions for Removal | Reference |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Trifluoroacetic acid (TFA) or HCl in dioxane/methanol (B129727) | beilstein-journals.org |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C) or HBr in acetic acid | nih.gov |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Piperidine in DMF | nih.gov |
By leveraging these well-defined precursors, intermediates, and protecting group strategies, chemists can efficiently and controllably synthesize this compound for further investigation and application.
Chemical Transformations and Derivative Synthesis of 1 5 Bromopyridin 2 Yl Piperidin 4 One
Reactions at the Piperidin-4-one Carbonyl Group
The carbonyl group at the 4-position of the piperidine (B6355638) ring is a versatile functional handle for various chemical modifications, including reduction, condensation, and alpha-functionalization.
The ketone of 1-(5-bromopyridin-2-yl)piperidin-4-one can be readily reduced to the corresponding secondary alcohol, yielding 1-(5-bromopyridin-2-yl)piperidin-4-ol (B114847). This transformation is typically achieved using standard hydride reducing agents. The choice of reagent can influence the stereochemical outcome if a chiral center is introduced.
Commonly used reducing agents for this conversion include:
Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent, often used in alcoholic solvents like methanol (B129727) or ethanol.
Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent, capable of reducing the ketone, but less chemoselective. It requires anhydrous conditions and is typically used in ethers like diethyl ether or tetrahydrofuran (B95107) (THF).
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as Raney nickel, platinum, or palladium on carbon.
The resulting 1-(5-bromopyridin-2-yl)piperidin-4-ol is a key intermediate for further derivatization, for instance, through esterification or etherification of the newly formed hydroxyl group.
Table 1: Common Conditions for the Reduction of Piperidin-4-ones
| Reagent/Catalyst | Solvent | Temperature | Notes |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to Room Temp. | Mild conditions, good functional group tolerance. |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | 0 °C to Reflux | Powerful, requires anhydrous conditions. |
| H₂ / Palladium on Carbon (Pd/C) | Methanol, Ethanol | Room Temp. | Catalytic hydrogenation, can sometimes affect other functional groups. |
The carbonyl group of this compound can undergo condensation reactions with various nucleophiles to form new carbon-carbon and carbon-nitrogen bonds.
Reductive Amination: This is a powerful method for introducing an amino group at the 4-position of the piperidine ring. The reaction proceeds via the in-situ formation of an imine or enamine intermediate upon reaction with a primary or secondary amine, which is then reduced without isolation. figshare.comresearchgate.net Sodium triacetoxyborohydride (B8407120) (STAB) is a commonly used reducing agent for this transformation due to its mildness and selectivity. researchgate.net This one-pot procedure is highly efficient for synthesizing a wide array of 4-amino-piperidine derivatives. figshare.comresearchgate.net
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These reactions are cornerstone methods for converting ketones into alkenes. organic-chemistry.orgmasterorganicchemistry.com
The Wittig reaction utilizes a phosphonium (B103445) ylide (Wittig reagent) to react with the ketone, forming an oxaphosphetane intermediate that collapses to yield an alkene and a phosphine (B1218219) oxide. wikipedia.orglibretexts.org The stereochemistry of the resulting alkene is dependent on the nature of the ylide. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.orgalfa-chemistry.com This method often provides better yields and easier purification, as the phosphate (B84403) byproduct is water-soluble. alfa-chemistry.com The HWE reaction typically favors the formation of (E)-alkenes. wikipedia.orgresearchgate.net
These olefination reactions allow for the introduction of various substituted alkylidene groups at the 4-position of the piperidine ring.
The carbon atoms adjacent (in the alpha position) to the carbonyl group are susceptible to deprotonation by a suitable base to form an enolate intermediate. This enolate can then react with various electrophiles, leading to alpha-functionalized derivatives.
Key alpha-functionalization reactions include:
Alkylation: The enolate can be alkylated by reacting with alkyl halides. This reaction introduces an alkyl substituent at the alpha-position.
Halogenation: In the presence of a halogen source, the enolate can be halogenated. This can be a useful step for further transformations.
Aldol (B89426) Condensation: The enolate can act as a nucleophile and attack another carbonyl compound (an aldehyde or ketone) in an aldol reaction, forming a β-hydroxy ketone.
These reactions expand the structural diversity of derivatives by modifying the piperidine ring itself.
Transformations on the Bromopyridine Moiety
The bromine atom at the 5-position of the pyridine (B92270) ring is a key site for modification, primarily through palladium-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic displacement.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The 5-bromo-2-pyridyl moiety of the title compound is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: The Suzuki reaction involves the coupling of the bromopyridine with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. youtube.commdpi.com This reaction is widely used to form biaryl or heteroaryl-aryl bonds and is known for its mild reaction conditions and tolerance of a wide range of functional groups. youtube.comresearchgate.net A variety of palladium catalysts, such as those based on phosphine ligands, are effective for this transformation. arkat-usa.org
Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between the bromopyridine and a terminal alkyne. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org The result is the formation of a C(sp²)-C(sp) bond, yielding an alkynylpyridine derivative. libretexts.org Copper-free Sonogashira protocols have also been developed. nih.gov This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes. libretexts.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the bromopyridine with a primary or secondary amine. wikipedia.orgorganic-synthesis.com This method has largely replaced harsher traditional methods for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org A variety of specialized phosphine ligands have been developed to facilitate the coupling of a wide range of amines, including challenging substrates like ammonia (B1221849) equivalents. wikipedia.orglibretexts.org
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | C(sp²)-C(sp²) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |
| Sonogashira | Terminal Alkyne (R-C≡CH) | C(sp²)-C(sp) | Pd catalyst, Cu(I) co-catalyst, Amine base |
| Buchwald-Hartwig | Amine (R₂NH) | C(sp²)-N | Pd catalyst, Phosphine ligand, Base (e.g., NaOtBu) |
Direct nucleophilic displacement of the bromine atom on the pyridine ring, known as nucleophilic aromatic substitution (SNAr), is also a possible transformation. libretexts.org However, for SNAr to proceed efficiently, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups. libretexts.org The pyridine nitrogen does provide some activation, but the reaction is generally less facile than on rings with additional activating groups like a nitro group.
The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org For the reaction to occur with this compound, strong nucleophiles and potentially elevated temperatures would likely be required. Recent studies have also provided evidence that some SNAr reactions may proceed through a concerted mechanism. nih.gov
Further Functionalization of the Pyridine Ring System
The bromine atom on the pyridine ring of this compound is a key functional handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents at the 5-position of the pyridine ring, significantly increasing the molecular complexity and diversity of the resulting derivatives.
One of the most common transformations is the Suzuki coupling, which involves the reaction of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used to form new carbon-carbon bonds. For instance, this compound has been coupled with various arylboronic acids to synthesize biaryl structures.
Another important reaction is the Sonogashira coupling, which couples the aryl bromide with a terminal alkyne, again using a palladium catalyst, typically in the presence of a copper(I) co-catalyst and a base. This reaction is instrumental in creating aryl-alkyne structures.
The Buchwald-Hartwig amination is another powerful tool for functionalizing the pyridine ring. This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. This allows for the introduction of a variety of amino groups at the 5-position of the pyridine ring.
Finally, cyanation reactions, which introduce a nitrile group, can also be performed on the bromopyridine moiety. This is often achieved using a palladium or copper catalyst with a cyanide source, such as zinc cyanide or potassium cyanide.
These transformations are summarized in the table below.
| Reaction Type | Reagents and Conditions | Product Type |
| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., Na2CO3), solvent (e.g., dioxane/water) | 1-(5-Arylpyridin-2-yl)piperidin-4-one |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., PdCl2(PPh3)2), Cu(I) co-catalyst (e.g., CuI), base (e.g., Et3N), solvent (e.g., THF) | 1-(5-Alkynylpyridin-2-yl)piperidin-4-one |
| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd2(dba)3), ligand (e.g., Xantphos), base (e.g., Cs2CO3), solvent (e.g., toluene) | 1-(5-Aminopyridin-2-yl)piperidin-4-one derivatives |
| Cyanation | Zn(CN)2, Pd catalyst (e.g., Pd(PPh3)4), solvent (e.g., DMF) | 1-(5-Cyanopyridin-2-yl)piperidin-4-one |
N-Substitution and Derivatization of the Piperidine Nitrogen
While the primary structure of this compound features a substituted piperidine nitrogen, further derivatization can be envisioned through reactions that first modify or remove the bromopyridinyl group. However, a more direct and common approach to introduce diversity at the piperidine nitrogen involves utilizing precursor molecules where the nitrogen is unsubstituted, followed by the introduction of the 5-bromopyridin-2-yl group.
Alternatively, for the purpose of illustrating derivatization pathways, if we consider a synthetic route where the piperidine nitrogen is available for substitution prior to the introduction of the bromopyridinyl group, several key transformations can be highlighted. These include N-alkylation and reductive amination.
N-alkylation involves the reaction of a piperidin-4-one precursor with an alkyl halide or another suitable electrophile in the presence of a base. This allows for the introduction of a wide variety of alkyl and substituted alkyl groups at the nitrogen atom.
Reductive amination is another powerful method for N-substitution. This reaction involves the condensation of a piperidin-4-one with a primary or secondary amine to form an enamine or iminium ion, which is then reduced in situ, typically using a hydride reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. This process can be used to introduce a diverse array of substituents at the nitrogen atom.
The table below summarizes these potential N-substitution reactions on a conceptual piperidin-4-one precursor before the addition of the 5-bromopyridin-2-yl moiety.
| Reaction Type | Reagents and Conditions | Intermediate Product Type |
| N-Alkylation | Alkyl halide (R-X), base (e.g., K2CO3), solvent (e.g., CH3CN) | 1-Alkylpiperidin-4-one |
| Reductive Amination | Aldehyde/Ketone (R'COR''), reducing agent (e.g., NaBH(OAc)3), solvent (e.g., DCE) | 1-Substituted-piperidin-4-amine |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
¹H NMR Analysis: The proton NMR spectrum provides data on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the signals corresponding to the protons on the piperidinone and bromopyridine rings are distinctly observed. Multiple sources report consistent chemical shifts, confirming the compound's structure. The protons on the piperidinone ring adjacent to the nitrogen (position 2' and 6') typically appear as a triplet around 3.86 ppm, while the protons adjacent to the carbonyl group (position 3' and 5') resonate as a triplet around 2.62 ppm. The aromatic protons on the bromopyridine ring appear in the downfield region, with signals observed at approximately 8.16 ppm (d, J=2.5 Hz, H-6), 7.62 ppm (dd, J=8.8, 2.5 Hz, H-4), and 6.63 ppm (d, J=8.8 Hz, H-3).
¹³C NMR Analysis: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound shows characteristic peaks for the carbonyl carbon, the aromatic carbons of the bromopyridine ring, and the aliphatic carbons of the piperidinone ring. The carbonyl carbon (C-4') is typically the most downfield signal among the non-aromatic carbons, appearing at approximately 207.8 ppm. The carbons of the bromopyridine ring resonate between 108.2 and 159.2 ppm, while the piperidinone ring carbons are found at approximately 49.3 ppm (C-2', C-6') and 41.0 ppm (C-3', C-5').
Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |
| 8.16 | d | 2.5 | Pyridine H-6 |
| 7.62 | dd | 8.8, 2.5 | Pyridine H-4 |
| 6.63 | d | 8.8 | Pyridine H-3 |
| 3.86 | t | 6.2 | Piperidinone H-2', H-6' |
| 2.62 | t | 6.2 | Piperidinone H-3', H-5' |
Table 2: ¹³C NMR Spectroscopic Data for this compound (101 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Assignment |
| 207.8 | C=O (C-4') |
| 159.2 | Pyridine C-2 |
| 149.9 | Pyridine C-6 |
| 140.7 | Pyridine C-4 |
| 110.5 | Pyridine C-3 |
| 108.2 | Pyridine C-5 |
| 49.3 | Piperidinone C-2', C-6' |
| 41.0 | Piperidinone C-3', C-5' |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and elemental formula of the compound. For this compound, Liquid Chromatography-Mass Spectrometry (LCMS) is commonly used, typically showing the protonated molecular ion peak [M+H]⁺.
The theoretical exact mass of the neutral molecule C₁₀H₁₁BrN₂O is 253.0082 g/mol . Due to the presence of bromine, the mass spectrum exhibits a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Analysis via electrospray ionization (ESI) typically reveals a strong signal for the protonated molecule. The observed mass-to-charge ratio (m/z) for the [M+H]⁺ ion is consistently reported around 254.0 and 256.0, corresponding to the two bromine isotopes. This data provides unambiguous confirmation of the compound's molecular weight and elemental composition.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₁BrN₂O |
| Theoretical Exact Mass | 253.0082 |
| Ionization Mode | ESI+ |
| Observed Ion [M(⁷⁹Br)+H]⁺ | ~254.0 |
| Observed Ion [M(⁸¹Br)+H]⁺ | ~256.0 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
While specific experimental spectra for this compound are not widely published, the expected absorptions can be predicted based on its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show several characteristic absorption bands. A strong, sharp peak between 1710-1725 cm⁻¹ would be indicative of the C=O (ketone) stretching vibration of the piperidinone ring. Aromatic C=C and C=N stretching vibrations from the pyridine ring would appear in the 1550-1610 cm⁻¹ region. The C-N stretching of the tertiary amine within the ring system would likely be observed in the 1200-1350 cm⁻¹ range. Aliphatic C-H stretching from the piperidinone CH₂ groups would be present just below 3000 cm⁻¹, while aromatic C-H stretching would appear just above 3000 cm⁻¹. A band corresponding to the C-Br stretch is expected in the lower frequency "fingerprint" region, typically between 500-650 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule's chromophores. The bromopyridine ring is the primary chromophore in this compound. Pyridine and its derivatives typically exhibit strong π → π* transitions. For 5-bromopyridine derivatives, absorption maxima are generally expected in the UV region, likely between 220-280 nm. The presence of the piperidinone substituent may cause a slight shift in the absorption wavelength (λmax) and intensity compared to simpler bromopyridines.
Chromatographic and Separation Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for the purification and purity assessment of this compound.
Flash Column Chromatography: Following its synthesis, the crude product is typically purified using flash column chromatography. This technique utilizes a stationary phase, most commonly silica (B1680970) gel, and a mobile phase consisting of a solvent mixture (e.g., ethyl acetate (B1210297) and hexanes). The components of the crude mixture are separated based on their differential adsorption to the silica gel, allowing for the isolation of the pure compound.
Liquid Chromatography-Mass Spectrometry (LCMS): LCMS is a powerful analytical method used to confirm the identity and assess the purity of the compound. The liquid chromatography component separates the sample, and the mass spectrometer detects the mass of the eluting compound. A typical LCMS analysis for this compound would show a single major peak in the chromatogram with the corresponding mass spectrum confirming the expected [M+H]⁺ ions at m/z 254.0 and 256.0, thereby verifying both its purity and identity.
Table of Compounds
Introduction of the 5-Bromopyridin-2-yl Moiety
The formation of the C-N bond between the piperidin-4-one nitrogen and the C2 position of the 5-bromopyridine ring is the second critical phase of the synthesis. Several powerful methodologies are available for this transformation.
Nucleophilic Aromatic Substitution with Pyridine (B92270) Halides
Nucleophilic aromatic substitution (SNAr) is a primary method for forming the desired C-N bond. researchgate.net In this reaction, the nitrogen atom of piperidin-4-one acts as a nucleophile, attacking the electron-deficient pyridine ring and displacing a suitable leaving group, typically a halide, at the C2 position. The reactivity of halopyridines towards SNAr is significantly enhanced by the electron-withdrawing nature of the ring nitrogen, especially for halides at the ortho (C2) and para (C4) positions.
The synthesis of the closely related 1-(5-bromopyrimidin-2-yl)-4-hydroxypiperidine demonstrates this principle effectively, where 4-hydroxypiperidine displaces a chlorine atom from 5-bromo-2-chloropyrimidine (B32469) in the presence of a base like diisopropylethylamine (DIPEA) at elevated temperatures. chemicalbook.com This approach is directly applicable to the synthesis of 1-(5-Bromopyridin-2-YL)piperidin-4-one by reacting piperidin-4-one with a 2-halo-5-bromopyridine (e.g., 2-chloro- or 2-fluoro-5-bromopyridine). The reaction's success often depends on the nature of the leaving group (F > Cl > Br) and the reaction conditions.
Palladium-Catalyzed Cross-Coupling Methodologies for C-N Bond Formation
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for C-N bond formation. acs.orgmit.edu This methodology allows for the coupling of amines with aryl and heteroaryl halides under conditions that are often milder and more general than traditional SNAr reactions. researchgate.net
The synthesis of this compound via this route would involve the reaction of piperidin-4-one with a 2-halo-5-bromopyridine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for achieving high efficiency and can range from bulky, electron-rich biarylphosphines like RuPhos and BrettPhos to bidentate phosphine ligands. nih.gov These catalysts have proven effective for the amination of challenging substrates, including various aminopyridines. acs.orgnih.gov The reaction is tolerant of a wide range of functional groups, making it a versatile and powerful option. researchgate.net
| Method | Key Reagents | Advantages | Potential Challenges | Reference |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | 2-Halo-5-bromopyridine, Base (e.g., DIPEA, K2CO3) | Often catalyst-free, simple procedure. | Requires activated (electron-deficient) pyridine ring, may require harsh conditions (high temperature). | chemicalbook.comresearchgate.net |
| Palladium-Catalyzed Cross-Coupling | Pd catalyst (e.g., Pd2(dba)3), Phosphine ligand (e.g., RuPhos, BrettPhos), Base (e.g., LiHMDS, NaOtBu) | High generality, mild conditions, wide functional group tolerance. | Catalyst cost, potential for ligand-related side reactions, requires inert atmosphere. | acs.orgnih.gov |
Alternative Coupling and Amination Reactions
Beyond the two main strategies, other methods exist for constructing the 2-aminopyridine (B139424) linkage. Copper-catalyzed amination reactions, sometimes referred to as Ullmann condensations, represent an older but still relevant alternative to palladium-based systems. nih.gov These reactions typically require higher temperatures but can be effective for certain substrates.
More specialized methods include reactions involving pyridine N-oxides. The pyridine ring can be activated by N-oxidation, facilitating nucleophilic attack. Subsequent removal of the N-oxide function yields the 2-substituted pyridine. For example, pyridine N-oxides can react with isocyanides or be activated by phosphonium (B103445) coupling reagents to react with amines in a Reissert-Henze-type reaction. nih.gov Another innovative, metal-free approach involves a specially designed polyfunctional reagent that first activates the pyridine nitrogen, then transfers an amino group to the C2 position, and finally acts as an oxidant to release the 2-aminopyridine product. galchimia.com While these methods are less common for the specific target compound, they represent the breadth of synthetic tools available for constructing substituted aminopyridines.
Asymmetric Synthesis Approaches Towards Substituted Piperidin-4-ones
The development of enantiomerically pure piperidin-4-one derivatives is of significant interest due to the differential biological activity often exhibited by stereoisomers. Asymmetric synthesis of these structures, including analogues of this compound, can be achieved through several strategic approaches, primarily involving catalytic asymmetric reactions or the use of chiral auxiliaries. These methods aim to control the stereochemistry of substituents on the piperidine ring.
Catalytic Asymmetric Synthesis
Organocatalysis and transition-metal catalysis are powerful tools for constructing chiral piperidine frameworks with high enantioselectivity.
Organocatalysis: Asymmetric organocatalysis often employs small chiral organic molecules to induce stereoselectivity. Domino or cascade reactions are particularly efficient, allowing for the construction of complex molecules with multiple stereocenters in a single pot. For instance, a quinine-derived squaramide catalyst has been shown to effectively catalyze a triple-domino Michael/aza-Henry/cyclization reaction to produce highly functionalized tetrahydropyridines, which are direct precursors to piperidines. nih.govacs.org This approach can generate three contiguous stereocenters with excellent enantiomeric excesses (ee) and high diastereomeric ratios (dr). nih.gov Chiral phosphoric acids have also been utilized in the asymmetric synthesis of piperidine carboxylates from imino esters and vinyl indoles, achieving up to 99% ee. rsc.orgnih.gov These methods could be adapted to create chiral centers on the piperidin-4-one ring prior to or during its formation.
Transition-Metal Catalysis: Rhodium-based catalysts have demonstrated remarkable efficiency in the asymmetric synthesis of piperidine derivatives. nih.govnih.gov A rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition offers a route to polysubstituted piperidines in good yields and high enantioselectivity. nih.govnih.gov Another powerful strategy is the rhodium-catalyzed asymmetric reductive Heck reaction, which couples arylboronic acids with dihydropyridines to furnish 3-substituted tetrahydropyridines with excellent enantioselectivity (e.g., 96% ee). snnu.edu.cnacs.orgtmc.edu Subsequent reduction affords the chiral piperidine. This methodology is particularly relevant for introducing aryl substituents onto the piperidine backbone.
| Method | Catalyst/Reagent Type | Key Transformation | Typical Enantioselectivity (ee) | Applicability to Piperidin-4-ones |
|---|---|---|---|---|
| Organocatalysis | Quinine-derived Squaramide | Domino Michael/Aza-Henry/Cyclization | >90% | Formation of substituted piperidine precursors |
| Organocatalysis | Chiral Phosphoric Acid | [4+2] Cycloaddition | Up to 99% | Synthesis of chiral piperidine carboxylates |
| Metal Catalysis | Rhodium(I) / Chiral Ligand (e.g., Segphos) | Asymmetric Reductive Heck Reaction | Up to 96% | Introduction of C3-substituents |
| Metal Catalysis | Rhodium(I) / Chiral Ligand | [2+2+2] Cycloaddition | High | Construction of the piperidine ring |
| Chiral Auxiliary | Oxazolidinones, Phenylglycinol Derivatives | Diastereoselective Alkylation/Cyclization | High (via diastereomers) | Control of stereocenters at C2, C3, C5, C6 |
Chiral Auxiliary-Mediated Synthesis
The use of a chiral auxiliary is a classical and reliable method for asymmetric synthesis. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent diastereoselective reaction. wikipedia.orgsigmaaldrich.com For piperidin-4-one synthesis, an auxiliary such as a phenylglycinol-derived lactam can be used. researchgate.net This allows for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. After the desired stereocenters are set, the auxiliary is cleaved and can often be recovered. wikipedia.org This strategy has been successfully applied to the enantiodivergent synthesis of various piperidine-containing natural products and provides a robust pathway to enantiopure polysubstituted piperidones. researchgate.netacs.org
Flow Chemistry and Green Chemistry Applications in the Synthesis of this compound
Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign and safe. Green chemistry and flow chemistry are two pillars of this paradigm shift, offering significant advantages for the synthesis of heterocyclic compounds like this compound.
Green Chemistry Approaches
Green chemistry principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.
One-Pot and Multicomponent Reactions: The synthesis of N-substituted piperidones can be significantly improved by moving from classical multi-step procedures, such as the Dieckman approach, to one-pot processes. researchgate.netnih.gov A green chemistry approach using simple carbonate bases for the direct alkylation of 4-piperidone (B1582916) provides excellent yields (e.g., 90%), high atom economy, and minimizes waste streams. acs.orgfigshare.com Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, are inherently green. The synthesis of highly substituted piperidines has been achieved via MCRs in environmentally benign solvents like water, using recyclable catalysts such as sodium lauryl sulfate. researchgate.netsemanticscholar.orggrowingscience.com
Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating. tandfonline.com This technology has been successfully applied to the synthesis of various piperidine-containing heterocyclic systems, reducing reaction times from hours to minutes. mdpi.comnih.govnih.govresearchgate.net This reduction in energy consumption and time aligns well with the principles of green chemistry.
| Green Approach | Key Features | Example Application | Advantages |
|---|---|---|---|
| One-Pot Synthesis | Direct alkylation of 4-piperidone | Synthesis of N-(2-pyridinylmethyl)-piperidin-4-one | High atom economy, reduced waste, 90% yield |
| Multicomponent Reaction (MCR) | Condensation of aldehydes, amines, and β-ketoesters | Synthesis of functionalized piperidines in water | Operational simplicity, short reaction times, use of green solvent |
| Microwave Irradiation | Accelerated reaction rates | Synthesis of hybrid piperidino-imidazolidinones | 90-95% reduction in reaction time, increased yields |
Flow Chemistry Applications
Flow chemistry, where reactions are performed in a continuously flowing stream within a reactor, offers superior control over reaction parameters, enhanced safety, and straightforward scalability. researchgate.net
For the synthesis of a molecule like this compound, a key step is the nucleophilic aromatic substitution between 2,5-dibromopyridine (B19318) and piperidin-4-one. Such reactions can benefit significantly from the precise temperature and residence time control afforded by flow reactors. Continuous flow systems enable rapid heating and cooling, which can minimize the formation of side products. Furthermore, the generation and use of reactive intermediates can be handled more safely in the small, confined volume of a microreactor. researchgate.net
While a dedicated flow synthesis for this compound is not extensively documented, the successful continuous-flow synthesis of other N-aryl piperazines and piperidines, such as the drug flibanserin, demonstrates the feasibility of this approach. researchgate.net Such multi-step flow sequences can integrate synthesis, in-line purification, and analysis, paving the way for automated and efficient production of complex heterocyclic targets. researchgate.net The N-oxidation of pyridine derivatives using a packed-bed microreactor with a titanium silicalite (TS-1) catalyst is another example of how flow chemistry can efficiently modify the pyridine core under safer and greener conditions. organic-chemistry.org
Computational and Theoretical Chemistry Studies of 1 5 Bromopyridin 2 Yl Piperidin 4 One
Quantum Chemical Calculations (DFT, HOMO-LUMO Analysis) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of 1-(5-Bromopyridin-2-YL)piperidin-4-one. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to optimize the molecular geometry and calculate various electronic properties.
A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
For pyridine (B92270) and piperidine (B6355638) derivatives, the HOMO is often localized on the electron-rich regions, such as the pyridine ring and the nitrogen atoms, while the LUMO is typically distributed over the electron-deficient parts of the molecule. In the case of this compound, the bromine atom and the carbonyl group can also influence the distribution of these orbitals.
Table 1: Representative Frontier Molecular Orbital Energies for a Pyridine Derivative (Note: The following data is illustrative and based on calculations for similar pyridine derivatives, as specific values for this compound are not available in the cited literature.)
| Parameter | Energy (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Conformational Analysis of the Piperidine and Pyridine Ring Systems
Computational methods can be used to perform a systematic search of the conformational space to identify the most stable conformers. By calculating the potential energy surface, researchers can determine the relative energies of different conformations and the energy barriers for interconversion between them. These studies often reveal that for 2,6-disubstituted piperidin-4-ones, a chair conformation with bulky groups in the equatorial position is generally favored.
The orientation of the 5-bromopyridin-2-yl group relative to the piperidine-4-one ring is another important conformational variable. The dihedral angle between the two ring systems can significantly impact the molecule's shape and electronic properties.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. Green and yellow represent regions of neutral potential.
For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, making them potential sites for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms attached to the piperidine ring and the region around the bromine atom might exhibit a more positive potential, indicating them as possible sites for nucleophilic interaction.
Molecular Dynamics Simulations for Conformational Sampling and Ligand Flexibility
Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its conformational sampling and flexibility in a simulated environment (e.g., in a solvent like water). researchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom, revealing the accessible conformations and the transitions between them.
For this compound, an MD simulation would illustrate the dynamic nature of the piperidine ring, showing fluctuations between different chair and boat-like conformations. It would also capture the rotational freedom of the bond connecting the pyridine and piperidine rings. Understanding the flexibility of the molecule is crucial, as it can adopt different conformations to fit into a biological target's binding site. MD simulations can help to identify the most populated conformational states and the extent of the molecule's flexibility, which are important parameters in drug design.
In Silico Ligand-Target Interaction Modelling for Binding Mode Prediction (without biological activity outcomes)
In silico ligand-target interaction modeling, commonly known as molecular docking, is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein. researchgate.net This method involves placing the ligand in the binding site of the target and calculating the binding affinity for different poses using a scoring function.
For this compound, molecular docking studies could be performed against a variety of protein targets to predict its potential binding modes. The results of a docking simulation would provide a plausible three-dimensional model of the ligand-target complex, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds.
For example, the carbonyl oxygen of the piperidin-4-one moiety could act as a hydrogen bond acceptor, while the nitrogen in the pyridine ring could also participate in hydrogen bonding. The bromopyridine ring could engage in pi-stacking or hydrophobic interactions with aromatic residues in the binding pocket. The bromine atom itself may form halogen bonds, which are increasingly recognized as important in ligand-protein interactions.
Table 2: Illustrative Molecular Docking Results for a Bromopyridine Derivative with a Kinase Target (Note: This data is hypothetical and for illustrative purposes only.)
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | LYS76, GLU91, LEU130 |
| Key Interactions | Hydrogen bond with LYS76 (carbonyl oxygen), Halogen bond with GLU91 (bromine), Hydrophobic interaction with LEU130 (pyridine ring) |
These predictive models of ligand-target interactions are invaluable for understanding how the molecule might bind to a biological receptor, even in the absence of experimental data on its biological activity. This information can guide the design of new analogues with improved binding characteristics.
Application of the 1 5 Bromopyridin 2 Yl Piperidin 4 One Scaffold in Medicinal Chemistry Research
Design and Synthesis of Library Compounds Utilizing the Scaffold
The 1-(5-bromopyridin-2-yl)piperidin-4-one scaffold is a key intermediate in the generation of compound libraries for high-throughput screening. Its utility lies in the reactive nature of its functional groups, which allows for the introduction of molecular diversity. The ketone group on the piperidine (B6355638) ring and the bromine atom on the pyridine (B92270) ring are particularly amenable to a variety of chemical transformations.
Medicinal chemists often employ combinatorial chemistry techniques to rapidly generate a large number of derivatives from a common core structure. researchgate.net In the case of the this compound scaffold, the ketone can be converted to other functional groups such as amines, alcohols, or oximes. For instance, reductive amination of the ketone with a variety of primary and secondary amines can lead to a library of N-substituted piperidines. Similarly, the bromine atom on the pyridine ring can be utilized in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce a wide array of aryl, heteroaryl, or alkyl groups.
A general synthetic approach to building a library from this scaffold might involve the following steps:
Modification of the ketone: The piperidin-4-one can undergo reactions like reductive amination, Wittig olefination, or Grignard reactions to introduce diversity at this position.
Functionalization of the pyridine ring: The bromo substituent can be replaced using various palladium-catalyzed cross-coupling reactions to append different aromatic or aliphatic moieties.
Derivatization of the piperidine nitrogen: While the piperidine nitrogen is part of the pyridinyl linkage in the parent scaffold, in cases where the piperidine ring is synthesized as a precursor, this nitrogen can be a point of diversification.
The following table illustrates a hypothetical library design based on the this compound scaffold:
| Scaffold Position | Modification Type | Example Reagents/Reactions | Resulting Functional Group |
| C4-Ketone | Reductive Amination | Primary Amines (R-NH2) | Secondary Amine |
| C4-Ketone | Grignard Reaction | Organometallic Reagents (R-MgBr) | Tertiary Alcohol |
| Pyridine C5 | Suzuki Coupling | Aryl Boronic Acids (Ar-B(OH)2) | Aryl Group |
| Pyridine C5 | Buchwald-Hartwig Amination | Amines (R2NH) | Amino Group |
This systematic approach allows for the creation of a focused library of compounds, each with unique structural features, which can then be screened for biological activity against a specific target.
Structure-Activity Relationship (SAR) Studies Through Scaffold Modification
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The this compound scaffold offers multiple points for modification, making it an excellent template for SAR exploration. By systematically altering different parts of the molecule and assessing the impact on potency, selectivity, and other pharmacological properties, researchers can identify key structural features required for optimal activity.
For instance, in the development of kinase inhibitors, a common application for pyridine-containing scaffolds, the following modifications and their potential SAR implications could be explored:
Substitution on the Pyridine Ring: Replacing the bromo group with various substituents can probe the electronic and steric requirements of the binding pocket. For example, introducing hydrogen bond donors or acceptors could enhance binding affinity to the target protein.
Modification of the Piperidin-4-one Moiety: The ketone functionality can be a key interaction point. Converting it to an alcohol or an amine can alter the hydrogen bonding capacity of the molecule. The stereochemistry at this position can also be crucial for activity.
Introduction of Substituents on the Piperidine Ring: Adding substituents to the piperidine ring can influence the conformation of the molecule and provide additional interactions with the target.
A hypothetical SAR study on a series of kinase inhibitors derived from this scaffold might yield the following observations, which can be tabulated for clarity:
| Compound | Modification | Target Kinase IC50 (nM) | SAR Interpretation |
| 1 | Parent Scaffold (Bromo at C5) | 500 | Baseline activity |
| 2 | C5-Bromo replaced with Phenyl | 150 | Hydrophobic interaction at C5 is favorable |
| 3 | C5-Bromo replaced with Amino | 800 | Loss of activity suggests a bulky group is preferred |
| 4 | C4-Ketone reduced to Alcohol | 250 | H-bond donation from the alcohol is beneficial |
| 5 | C4-Ketone converted to Amine | 400 | Amine provides a different H-bonding pattern |
Such systematic studies are essential for optimizing lead compounds and developing potent and selective drug candidates.
Role as a Privileged Scaffold for Ligand Development
The concept of "privileged structures" in medicinal chemistry refers to molecular scaffolds that are capable of binding to multiple biological targets with high affinity. mdpi.comresearchgate.netgoogle.com These scaffolds often possess favorable drug-like properties and provide a three-dimensional framework that can be decorated with various functional groups to achieve specific biological activities. The piperidine ring, a key component of the this compound scaffold, is a well-established privileged structure found in numerous approved drugs. mdpi.com
The 1-(pyridin-2-yl)piperidin-4-one (B2639882) core combines the features of a pyridine ring, which can engage in various interactions such as hydrogen bonding and π-stacking, with a conformationally flexible piperidone ring that can present substituents in a defined spatial arrangement. This combination makes it a versatile template for designing ligands for a range of targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes like kinases.
The utility of the benzoylpiperidine fragment, a related structure, as a privileged scaffold has been extensively reviewed, highlighting its presence in a wide array of therapeutic agents. mdpi.com The 1-(pyridin-2-yl)piperidin-4-one scaffold can be considered a bioisostere of the benzoylpiperidine, where the phenyl ring is replaced by a pyridine ring, which can offer advantages in terms of solubility and metabolic stability. The bromine atom in the this compound scaffold further enhances its utility as a privileged scaffold by providing a convenient handle for synthetic diversification.
Pharmacophore Elucidation Based on Structural Features
A pharmacophore is an abstract representation of the molecular features that are essential for a drug's biological activity. It defines the spatial arrangement of these features, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups, that are necessary for optimal interaction with a specific biological target. The this compound scaffold possesses several key features that can contribute to a pharmacophore model.
Based on the structure of this scaffold and its potential derivatives, a pharmacophore model could include the following features:
Hydrogen Bond Acceptors: The nitrogen atom of the pyridine ring and the oxygen atom of the piperidin-4-one are potential hydrogen bond acceptors.
Hydrophobic/Aromatic Region: The pyridine ring provides a hydrophobic and aromatic region that can engage in π-stacking or hydrophobic interactions with the target.
Hydrogen Bond Donor (after modification): If the ketone is reduced to an alcohol or converted to a secondary amine, this position can act as a hydrogen bond donor.
Additional Interaction Points: Modifications at the C5 position of the pyridine ring can introduce further pharmacophoric features, such as additional hydrogen bond donors/acceptors or hydrophobic groups.
The development of a pharmacophore model is typically an iterative process. It often begins with a set of known active compounds and uses computational tools to identify common structural features and their spatial relationships. This model can then be used to virtually screen large compound libraries to identify new potential hits with the desired pharmacophoric pattern.
The following table outlines the potential pharmacophoric features of the this compound scaffold:
| Structural Feature | Pharmacophoric Feature | Potential Interaction |
| Pyridine Nitrogen | Hydrogen Bond Acceptor | Interaction with H-bond donor residues in the target |
| Piperidin-4-one Oxygen | Hydrogen Bond Acceptor | Interaction with H-bond donor residues in the target |
| Pyridine Ring | Aromatic/Hydrophobic | π-stacking or hydrophobic interactions |
| C5-Bromo Position | Halogen Bond Donor/Steric Bulk | Can be modified to introduce other features |
Mechanistic Studies of Molecular Recognition and Binding (e.g., enzyme inhibition mechanisms, receptor binding studies, in vitro)
Understanding the mechanism by which a compound exerts its biological effect is crucial for rational drug design. For derivatives of the this compound scaffold, mechanistic studies often involve in vitro assays to investigate their interaction with specific biological targets.
Enzyme Inhibition Mechanisms:
Many drugs function by inhibiting the activity of enzymes. mdpi.com For kinase inhibitors developed from this scaffold, in vitro kinase assays are used to determine their inhibitory potency (e.g., IC50 values). Further mechanistic studies can elucidate the mode of inhibition, which can be competitive, non-competitive, or uncompetitive. These studies often involve kinetic experiments where the reaction rate is measured at different concentrations of the substrate and the inhibitor.
Receptor Binding Studies:
For compounds designed to target receptors, such as GPCRs, radioligand binding assays are commonly employed to determine their binding affinity (Ki values). These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor. The results of these studies provide valuable information about the potency and selectivity of the compounds.
In Vitro Molecular Recognition:
The specific molecular interactions between a ligand and its target are fundamental to its biological activity. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information about the binding mode of a compound. Computational methods like molecular docking and molecular dynamics simulations can also be used to predict and analyze the binding interactions at an atomic level. These studies can reveal key hydrogen bonds, hydrophobic interactions, and other forces that govern the molecular recognition process.
The following table provides examples of in vitro assays that could be used to study the mechanism of action of compounds derived from the this compound scaffold:
| Biological Target | In Vitro Assay | Parameter Measured | Information Gained |
| Protein Kinase | Kinase Activity Assay | IC50 | Potency of inhibition |
| GPCR | Radioligand Binding Assay | Ki | Binding affinity to the receptor |
| Enzyme | Enzyme Kinetics | Km, Vmax, Ki | Mechanism of inhibition |
| Target Protein | X-ray Crystallography | 3D structure of the complex | Detailed binding mode |
Through these mechanistic studies, researchers can gain a deeper understanding of how compounds derived from the this compound scaffold interact with their biological targets, which is essential for the development of safe and effective medicines.
Mechanistic Investigations of Reactions Involving 1 5 Bromopyridin 2 Yl Piperidin 4 One
Elucidation of Reaction Pathways and Transition States in Synthesis
The primary route for the synthesis of 1-(5-bromopyridin-2-yl)piperidin-4-one involves a carbon-nitrogen (C-N) bond-forming reaction between 2,5-dibromopyridine (B19318) and piperidin-4-one. Two principal mechanistic pathways are generally considered for this type of transformation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr) Pathway:
The SNAr mechanism is a plausible pathway, particularly given the electron-deficient nature of the pyridine (B92270) ring, which is further activated by the presence of the bromine atom. The reaction proceeds through a two-step addition-elimination sequence.
Nucleophilic Attack: The secondary amine of piperidin-4-one acts as a nucleophile, attacking the carbon atom bearing a bromine atom at the 2-position of the 2,5-dibromopyridine ring. This position is generally more activated towards nucleophilic attack than the 5-position. This attack leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. nih.gov The aromaticity of the pyridine ring is temporarily disrupted in this intermediate.
Elimination of the Leaving Group: The aromaticity is restored in the subsequent step through the expulsion of the bromide ion (leaving group), yielding the final product.
Computational studies on similar systems, such as the reaction of substituted thiophenes with pyrrolidine, have shown that this process is stepwise. nih.gov The transition state for the initial nucleophilic attack is the rate-determining step and is characterized by a significant energy barrier. nih.gov The stability of the Meisenheimer intermediate is a key factor in the feasibility of the SNAr pathway. For many SNAr reactions, there is growing evidence from computational and experimental studies that the mechanism may be concerted (c SNAr), where the addition of the nucleophile and the departure of the leaving group occur in a single transition state, avoiding the formation of a distinct intermediate. nih.govspringernature.com
Buchwald-Hartwig Amination Pathway:
A more versatile and widely used method for this type of C-N bond formation is the Palladium-catalyzed Buchwald-Hartwig amination. semanticscholar.org This reaction involves a catalytic cycle that is well-established, although the specific intermediates and transition states can be influenced by the choice of ligands, base, and substrate. researchgate.net The generally accepted catalytic cycle for the formation of this compound would proceed as follows:
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 2,5-dibromopyridine to form a Pd(II) intermediate. youtube.com
Ligand Exchange/Base-promoted Deprotonation: The piperidin-4-one is deprotonated by the base to form an amide, which then coordinates to the palladium center, displacing a ligand.
Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired product, this compound, and regenerating the active Pd(0) catalyst. youtube.com
Factors Influencing Regioselectivity and Stereoselectivity in Transformations
Regioselectivity:
In the synthesis of this compound from 2,5-dibromopyridine, regioselectivity is a key consideration. The substitution can potentially occur at either the C2 or C5 position of the pyridine ring. The C2 position is generally more electrophilic and sterically less hindered for nucleophilic attack, leading to the preferential formation of the desired 2-substituted product.
In subsequent transformations of this compound, for instance in C-H functionalization reactions, regioselectivity is dictated by the directing effects of the substituents and the nature of the catalyst. Studies on the functionalization of N-Boc-piperidine have shown that the choice of rhodium catalyst can direct the reaction to either the C2 or C4 position of the piperidine (B6355638) ring. nih.gov For example, a catalyst like Rh2(R-TCPTAD)4 can favor functionalization at the C2 position. nih.gov The electronic properties of the 5-bromopyridin-2-yl group will also influence the reactivity of the piperidine ring, likely deactivating the ring towards electrophilic attack and influencing the regiochemical outcome of reactions such as enolate formation and subsequent alkylation at the C3 or C5 position of the piperidine ring.
The choice of base can also play a crucial role in determining the regioselectivity of functionalization. In a study on the functionalization of 4,6-diphenylpyrimidin-2(1H)-ones, the use of caesium carbonate (Cs2CO3) in DMF led to selective O-alkylation over N-alkylation. rsc.org DFT studies revealed that the transition state for the formation of the O-regioisomer is more favorable with Cs2CO3 compared to other bases like K2CO3. rsc.org A similar principle could be applied to control the regioselectivity of reactions involving the enolate of this compound.
Stereoselectivity:
For reactions involving the creation of new stereocenters from this compound, such as the reduction of the ketone or the alkylation of the α-carbon, stereoselectivity is a critical parameter. For instance, in the reduction of the carbonyl group to a hydroxyl group, the approach of the reducing agent can be influenced by the steric bulk of the N-aryl substituent, potentially leading to a preferred diastereomer.
In a modular synthesis of substituted piperidin-4-ols, a gold-catalyzed cyclization followed by a chemoselective reduction and a spontaneous Ferrier rearrangement showed excellent diastereoselectivities in the ring-forming step. nih.gov While this is for the synthesis of the piperidine ring itself, it highlights that transformations of the ketone in this compound can be highly stereoselective, and this will be influenced by the choice of reagents and catalysts. The conformation of the piperidine ring, which typically adopts a chair conformation, will also play a significant role in dictating the stereochemical outcome of reactions. chemrevlett.com
Catalyst Performance and Optimization in Reactions Involving the Compound
The performance of the catalyst is paramount in reactions involving this compound, particularly in its synthesis via Buchwald-Hartwig amination and in subsequent cross-coupling reactions at the bromide position. Optimization of the catalytic system involves the careful selection of the palladium precursor, the ligand, the base, and the solvent.
Catalyst and Ligand Selection:
The choice of palladium precatalyst and the associated phosphine (B1218219) ligand dramatically affects the efficiency of Buchwald-Hartwig amination. Ligands such as JohnPhos, DavePhos, tBuXPhos, XPhos, SPhos, and RuPhos are commonly employed, each exhibiting different steric and electronic properties that influence the stability and activity of the catalytic species. rsc.org For instance, bulky, electron-rich phosphine ligands generally promote the oxidative addition and reductive elimination steps, leading to higher catalytic turnover. nih.gov Optimization studies for the amination of 4-bromotoluene (B49008) with morpholine, a similar transformation, identified suitable Pd(I) dimer precatalysts that, in combination with specific ligands and bases, achieved optimal conversion. rsc.org
The following table illustrates a typical optimization process for a Buchwald-Hartwig amination, showcasing the effect of different catalysts and bases on the reaction yield. While this data is for a model reaction, it provides a framework for the type of optimization that would be necessary for the synthesis of this compound.
| Entry | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)2 | SPhos | NaOtBu | Toluene | 100 | 85 |
| 2 | Pd2(dba)3 | XPhos | K3PO4 | Dioxane | 110 | 92 |
| 3 | tBuXPhos Pd G3 | None | LiOTMS | Toluene | 80 | 95 |
| 4 | CPhos Pd G4 | None | LiOTMS | Toluene | 80 | 93 |
| 5 | PdCl2(dppf) | None | Cs2CO3 | DMF | 120 | 78 |
This is an illustrative data table based on general findings in the field of palladium-catalyzed amination and does not represent experimentally verified results for the specific synthesis of this compound.
Base and Solvent Effects:
Optimization of these parameters is often performed through high-throughput screening experiments. researchgate.net For example, a study on Pd-catalyzed C-N couplings screened seven different precatalysts in combination with 47 bases to identify the most robust and general conditions. researchgate.net Such systematic optimization would be essential to achieve a high-yielding and efficient synthesis of this compound.
Future Research Directions and Synthetic Challenges for 1 5 Bromopyridin 2 Yl Piperidin 4 One Chemistry
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of N-substituted piperidinones often relies on methods like the Dieckman condensation, which can involve harsh reaction conditions and generate significant waste. fu-berlin.deresearchgate.net Future research must prioritize the development of more efficient and environmentally benign synthetic strategies for 1-(5-Bromopyridin-2-YL)piperidin-4-one.
Key areas of focus should include:
Green Chemistry Approaches: The principles of green chemistry are becoming increasingly integral to modern organic synthesis. acs.org For the synthesis of this compound and its derivatives, this involves exploring reactions that use less hazardous solvents (such as water or bio-based solvents), reduce the number of synthetic steps (e.g., through one-pot reactions), and utilize catalytic rather than stoichiometric reagents. researchgate.netrsc.org An efficient green chemistry approach has been successfully developed for other N-substituted piperidones, presenting significant advantages over classical methods. fu-berlin.deresearchgate.net
Catalytic Methods: Transition-metal catalysis and organocatalysis offer powerful tools for constructing the core structure and for subsequent functionalization. Research into novel catalytic systems could lead to milder reaction conditions, higher yields, and improved atom economy. For instance, developing catalytic C-N cross-coupling reactions for the initial formation of the pyridinyl-piperidine bond could offer a more sustainable alternative to traditional nucleophilic aromatic substitution reactions.
Flow Chemistry: Continuous flow synthesis presents numerous advantages over batch processing, including enhanced safety, better process control, and easier scalability. fu-berlin.de Applying flow chemistry to the synthesis of this compound could streamline its production, reduce reaction times, and minimize waste generation.
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Green Solvents | Reduced environmental impact, improved safety. | Ensuring sufficient solubility and reactivity of starting materials. |
| One-Pot Reactions | Increased efficiency, reduced waste and purification steps. | Managing reagent compatibility and controlling reaction selectivity. |
| Novel Catalysis | Milder conditions, higher yields, lower catalyst loading. | Catalyst cost, stability, and recyclability. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Initial setup costs, potential for channel clogging with solids. |
Exploration of Undiscovered Chemical Transformations
The chemical reactivity of this compound is largely dictated by its three main functional components: the bromopyridine ring, the piperidinone ketone, and the tertiary amine. While some transformations are predictable, a vast chemical space remains unexplored.
The Bromopyridine Moiety: The bromine atom on the pyridine (B92270) ring is a key handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. merckmillipore.commdpi.com Future work should move beyond standard couplings to explore more novel transformations. The reactivity of bromine atoms in brominated pyridines is a subject of ongoing study, with substitution patterns influenced by reaction conditions and the polarity of the solvent. researchgate.net This suggests that the reactivity of the bromine in this compound could be finely tuned to achieve selective transformations.
The Piperidinone Ketone: The carbonyl group of the piperidin-4-one is a versatile functional group for a wide array of reactions. semanticscholar.orgresearchgate.net While standard reactions like reductive amination, Wittig reactions, and aldol (B89426) condensations are well-established, there is significant scope for exploring novel transformations. rsc.org For example, α-functionalization of the ketone could introduce new stereocenters and points of diversity. Recent advances in α-imino rhodium carbene-initiated reactions have led to the synthesis of valuable piperidin-4-one derivatives through cascade reactions. acs.org
Domino and Multicomponent Reactions (MCRs): Designing novel domino or multicomponent reactions starting from this compound could rapidly generate molecular complexity from simple building blocks. nih.govnih.gov These reactions are highly efficient and align with the principles of green chemistry by minimizing the number of separate synthetic operations.
| Reactive Site | Potential Transformations | Research Goal |
| Bromine Atom | Novel cross-coupling reactions, metallation, C-H activation. | Access to diverse and complex substituted pyridine derivatives. |
| Ketone Group | Asymmetric catalysis, spirocyclization, photoredox catalysis. | Generation of novel scaffolds with defined stereochemistry. |
| Entire Scaffold | Domino reactions, multicomponent reactions, dearomatization. | Rapid construction of complex, polycyclic molecular architectures. |
Integration with Automated Synthesis and High-Throughput Experimentation
The fields of chemical synthesis and discovery are being revolutionized by automation and high-throughput methodologies. ucla.edu Applying these technologies to the chemistry of this compound could dramatically accelerate the discovery of new derivatives and their applications.
Automated Synthesis Platforms: Automated synthesizers can perform a wide range of chemical reactions with high precision and reproducibility, minimizing human error. merckmillipore.com These platforms are ideal for creating large libraries of compounds by systematically varying the reactants and conditions. researchgate.net An automated platform could be programmed to perform a matrix of cross-coupling reactions at the bromine position while simultaneously exploring various modifications of the piperidinone ketone.
High-Throughput Screening (HTS): Once libraries of derivatives are synthesized, HTS can be employed to rapidly evaluate their biological activity or material properties. nuvisan.comyoutube.com This involves testing thousands of compounds in parallel using miniaturized assays. mdpi.com For example, a library of this compound derivatives could be screened against a panel of protein kinases or receptors to identify potential new drug candidates.
Data-Driven Discovery: The large datasets generated from automated synthesis and HTS can be analyzed using machine learning and artificial intelligence algorithms. These computational tools can identify structure-activity relationships (SAR), predict the properties of virtual compounds, and guide the design of subsequent generations of molecules, creating a closed loop of design, synthesis, and testing.
Advanced Characterization Methodologies and Data Analysis
A deep understanding of the structure, conformation, and dynamics of this compound and its derivatives is crucial for rational design. Future research should leverage advanced analytical and computational techniques to gain unprecedented molecular insight.
Spectroscopic and Spectrometric Techniques: While standard techniques like NMR and mass spectrometry are routine, more advanced methods can provide deeper insights. mdpi.com Two-dimensional NMR techniques can elucidate complex structures and stereochemistry. nih.gov The combination of advanced NMR experiments and mass spectrometry can be a powerful tool for the direct identification of key constituents in complex mixtures. mdpi.com
X-ray Crystallography: Obtaining single-crystal X-ray structures provides definitive proof of molecular structure and stereochemistry. nih.gov Creating a database of crystal structures for a series of this compound derivatives would be invaluable for understanding how structural modifications influence solid-state packing and intermolecular interactions.
Computational Chemistry: Molecular modeling and computational studies are becoming indispensable tools in modern chemistry. rsc.org Density Functional Theory (DFT) calculations can be used to predict reactivity, analyze electronic structure, and rationalize reaction mechanisms. nih.gov Molecular dynamics simulations can provide insights into the conformational flexibility of the piperidine (B6355638) ring and how it interacts with biological targets. nih.gov
| Methodology | Information Gained | Impact on Research |
| 2D NMR Spectroscopy | Detailed structural connectivity, stereochemical relationships. | Unambiguous structure determination of complex derivatives. |
| X-ray Crystallography | Precise 3D structure, conformation, intermolecular interactions. | Understanding solid-state properties and guiding molecular design. |
| Computational Modeling | Electronic properties, reaction pathways, conformational analysis. | Predicting reactivity, guiding experimental design, and understanding binding modes. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
